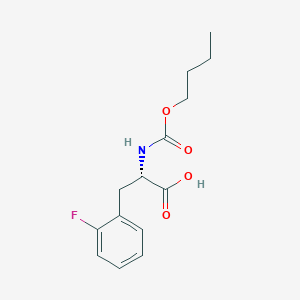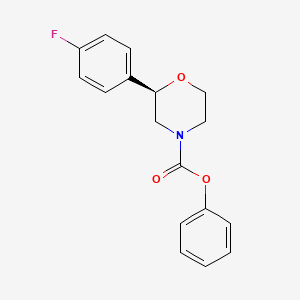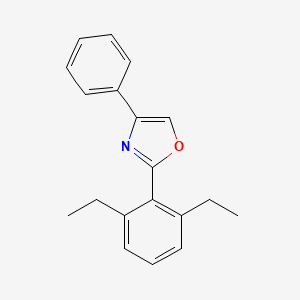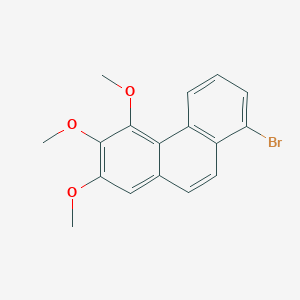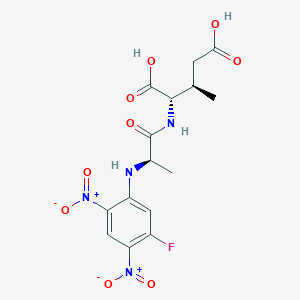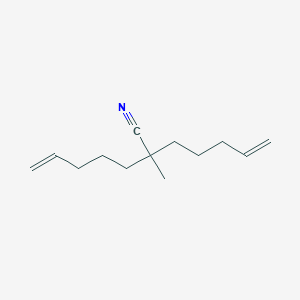
2-Methyl-2-(pent-4-EN-1-YL)hept-6-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(pent-4-EN-1-YL)hept-6-enenitrile is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(pent-4-EN-1-YL)hept-6-enenitrile typically involves multi-step organic reactions. One common method includes the alkylation of a nitrile compound with an appropriate alkyl halide under basic conditions. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(pent-4-EN-1-YL)hept-6-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various alkylated derivatives
Scientific Research Applications
2-Methyl-2-(pent-4-EN-1-YL)hept-6-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pent-4-EN-1-YL)hept-6-enenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol
- 2-Methyl-6-(p-tolyl)hept-2-en-1-yl acetate
- 2-Methyl-6-(4-methylphenyl)hept-2-en-4-one
Uniqueness
2-Methyl-2-(pent-4-EN-1-YL)hept-6-enenitrile is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
922736-47-8 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-methyl-2-pent-4-enylhept-6-enenitrile |
InChI |
InChI=1S/C13H21N/c1-4-6-8-10-13(3,12-14)11-9-7-5-2/h4-5H,1-2,6-11H2,3H3 |
InChI Key |
YPFNXFZADFWLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC=C)(CCCC=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14196441.png)
![4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14196443.png)

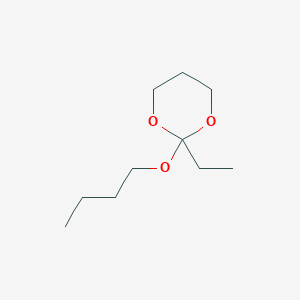
![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
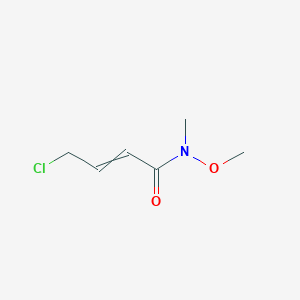
![Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-](/img/structure/B14196488.png)
